1-(4-(Dimethylamino)phenyl)ethane-1,2-diol
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Overview
Description
1-(4-(Dimethylamino)phenyl)ethane-1,2-diol is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to an ethane-1,2-diol moiety. It is a versatile molecule with significant applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 1-(4-(Dimethylamino)phenyl)ethane-1,2-diol typically involves the reaction of 1-(4-(dimethylamino)phenyl)ethanone with appropriate reagents under controlled conditions. One common method includes the use of N,N-dimethylformamide dimethyl acetal at elevated temperatures to generate the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-(Dimethylamino)phenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-(Dimethylamino)phenyl)ethane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is employed in biochemical assays and studies involving enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)phenyl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. These interactions can lead to changes in biochemical pathways, influencing various physiological processes .
Comparison with Similar Compounds
1-(4-(Dimethylamino)phenyl)ethane-1,2-diol can be compared with similar compounds such as:
1-(4-(Dimethylamino)phenyl)ethanone: This compound lacks the ethane-1,2-diol moiety, making it less versatile in certain reactions.
1-(4-(Dimethylamino)phenyl)prop-2-en-1-one: This compound has an extended carbon chain, which can influence its reactivity and applications.
The uniqueness of this compound lies in its dual functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-[4-(dimethylamino)phenyl]ethane-1,2-diol |
InChI |
InChI=1S/C10H15NO2/c1-11(2)9-5-3-8(4-6-9)10(13)7-12/h3-6,10,12-13H,7H2,1-2H3 |
InChI Key |
LVMUWXSRVYKJPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CO)O |
Origin of Product |
United States |
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